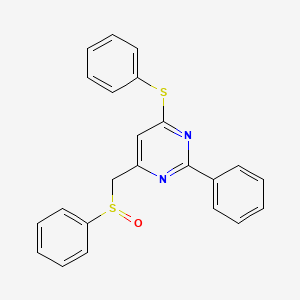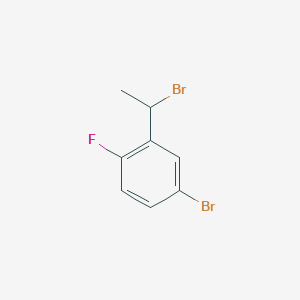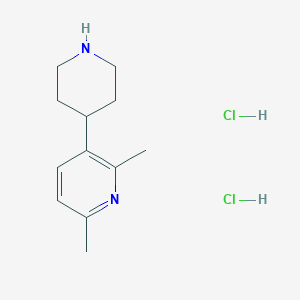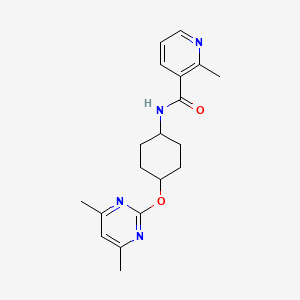![molecular formula C13H14N2O2 B2668308 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone CAS No. 2418667-23-7](/img/structure/B2668308.png)
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a methoxy group (OCH3), a methyl group (CH3), and a phenyl group (C6H5). The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel compounds using derivatives related to 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone. For instance, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant antimicrobial activity against various microbial strains, showcasing the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).
Solid-State Fluorescence
Another study focused on the solid-state fluorescence of a twisted π-Conjugated molecule, which was synthesized from a derivative closely related to the compound of interest. This research highlighted how different crystalline arrangements could affect the fluorescence colors and properties, offering insights into the design of new materials for optical applications (Dong et al., 2012).
Corrosion Inhibition
The compound's derivatives have also been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating significant efficiency in protecting against corrosion. This indicates the potential of such compounds in industrial applications where corrosion resistance is crucial (Yadav et al., 2015).
Synthesis and Biological Activity
Additionally, the synthesis and evaluation of biologically active chalcone derivatives using microwave energy, including pyrazole derivatives, have shown antimicrobial activity against various bacterial strains. This highlights the compound's utility in synthesizing bioactive molecules with potential therapeutic applications (Katade et al., 2008).
properties
IUPAC Name |
1-[5-methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-4-5-7-12(9)15-13(17-3)8-11(14-15)10(2)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXKDBINNCUULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)


![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)
![1-Cyanospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2668232.png)


![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)
![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)
![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)

![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)

